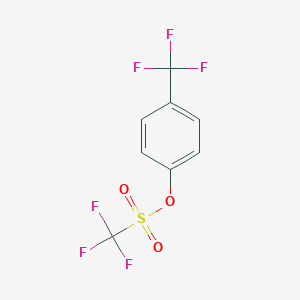

4-(Trifluoromethyl)phenyl trifluoromethanesulfonate

Vue d'ensemble

Description

“4-(Trifluoromethyl)phenyl trifluoromethanesulfonate” is an aryl fluorosulphonate . It belongs to the class of organic compounds known as trifluoromethylbenzenes . These are organofluorine compounds that contain a benzene ring substituted with one or more trifluoromethyl groups .

Synthesis Analysis

This compound has been synthesized by the reaction of phenol with fluorosulphonic anhydride . It is used as a reactant in the design of PHOX ligands, used in the synthesis of pharmaceutical agents requiring single enantiomers . It is particularly used in asymmetric Heck reaction .Molecular Structure Analysis

The molecular structure of “4-(Trifluoromethyl)phenyl trifluoromethanesulfonate” is represented by the formula C8H4F6O3S .Chemical Reactions Analysis

The triflate group is an excellent leaving group used in certain organic reactions such as nucleophilic substitution, Suzuki couplings, and Heck reactions . Since alkyl triflates are extremely reactive in S N 2 reactions, they must be stored in conditions free of nucleophiles (such as water) .Physical And Chemical Properties Analysis

“4-(Trifluoromethyl)phenyl trifluoromethanesulfonate” is a liquid with a refractive index of 1.435 (lit.) . It has a boiling point of 99-100 °C/60 mmHg (lit.) and a density of 1.396 g/mL at 25 °C (lit.) .Applications De Recherche Scientifique

Organic Synthesis

“4-(Trifluoromethyl)phenyl trifluoromethanesulfonate” is an important raw material and intermediate used in organic synthesis . It plays a crucial role in the formation of various organic compounds.

Pharmaceuticals

This compound is used in the pharmaceutical industry . It can be used in the synthesis of various drugs, contributing to the development of new medications.

Agrochemicals

In the field of agrochemicals, “4-(Trifluoromethyl)phenyl trifluoromethanesulfonate” is used as a raw material and intermediate . It helps in the production of various agrochemicals that are essential for crop protection and growth.

Dye Stuff

“4-(Trifluoromethyl)phenyl trifluoromethanesulfonate” is also used in the production of dyestuff . It contributes to the creation of various colors and shades in dyes.

Asymmetric α-Arylation of Ketones

This compound serves as an arylating agent for the asymmetric α-arylation of ketones. This process is catalyzed by Pd(dba)2 and difluorphos .

Synthesis of Carbazoles

“4-(Trifluoromethyl)phenyl trifluoromethanesulfonate” is used as a reactant in the one-pot synthesis of carbazoles. This process involves palladium-catalyzed N-arylation of anilines with phenyl triflate followed by oxidative coupling .

Synthesis of N-(2,6-diarylbenzoyl)anilines

This compound is used in the synthesis of N-(2,6-diarylbenzoyl)anilines. This process involves diarylation of benzanilides with phenyl triflate in the presence of a palladium-based catalyst .

Arylation of 2,3-Dihydrofuran

“4-(Trifluoromethyl)phenyl trifluoromethanesulfonate” is used as an arylating agent in the synthesis of ®-2-phenyl-2,3-dihydrofuran .

Safety and Hazards

Orientations Futures

The future directions of “4-(Trifluoromethyl)phenyl trifluoromethanesulfonate” could involve its use in the synthesis of pharmaceutical agents requiring single enantiomers , and in the one pot synthesis of carbazoles by palladium-catalyzed N-arylation of anilines with phenyl triflate followed by oxidative coupling .

Mécanisme D'action

Target of Action

It is known to be used as an arylating agent in various chemical reactions .

Mode of Action

As an arylating agent, 4-(Trifluoromethyl)phenyl trifluoromethanesulfonate is involved in the transfer of an aryl group to other molecules. This compound is used in the asymmetric α-arylation of ketones catalyzed by Pd(dba)2 and difluorphos . It also acts as a reactant in the one-pot synthesis of carbazoles by palladium-catalyzed N-arylation of anilines with phenyl triflate followed by oxidative coupling .

Result of Action

The molecular and cellular effects of 4-(Trifluoromethyl)phenyl trifluoromethanesulfonate are largely dependent on the specific reactions it is used in. As an arylating agent, it facilitates the transfer of an aryl group to other molecules, thereby altering their structure and potentially their function .

Propriétés

IUPAC Name |

[4-(trifluoromethyl)phenyl] trifluoromethanesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4F6O3S/c9-7(10,11)5-1-3-6(4-2-5)17-18(15,16)8(12,13)14/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJHQEXVEXPOXGG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(F)(F)F)OS(=O)(=O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4F6O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30441866 | |

| Record name | 4-(Trifluoromethyl)phenyl trifluoromethanesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30441866 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

294.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(Trifluoromethyl)phenyl trifluoromethanesulfonate | |

CAS RN |

146397-87-7 | |

| Record name | 4-(Trifluoromethyl)phenyl trifluoromethanesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30441866 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

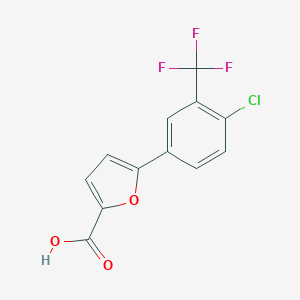

![5-[2-(Trifluoromethyl)phenyl]-2-furoic acid](/img/structure/B52505.png)

![2-Formyl-3-methyl-1-oxo-1,5-dihydropyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B52514.png)